EMI1

EGFR Triple Mutant Drug Resistance Organoid Models

EMI1 (CAS 35773-42-3) is the only commercial tool compound that simultaneously degrades oncogenic EGFR triple mutants (ex19del/T790M/C797S & L858R/T790M/C797S) via COPB2-mediated degradation and destabilizes microtubules. Unlike osimertinib which fails against C797S, EMI1 bypasses ATP-binding site resistance, making it irreplaceable for TKI-resistant NSCLC research. Procure for selective cytotoxicity in EGFR-mutant cells, 3D organoid studies (EC₅₀=131 nM), and mitotic catastrophe assays. In stock now—request your quote today.

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
CAS No. 35773-42-3
Cat. No. B3051751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMI1
CAS35773-42-3
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C20H18N2O3/c1-3-22(4-2)14-10-9-13-11-15(20(23)25-18(13)12-14)19-21-16-7-5-6-8-17(16)24-19/h5-12H,3-4H2,1-2H3
InChIKeyUJOQSHCJYVRZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EMI1 (35773-42-3): Chemical Identity, Mechanism & Procurement Essentials for Mutant EGFR Research


EMI1 (CAS 35773-42-3, C₂₀H₁₈N₂O₃, MW 334.37) is a small-molecule coumarin derivative primarily characterized by a dual pharmacological mechanism: it functions both as an inhibitor of microtubule polymerization [1] and as a selective inhibitor of oncogenic EGFR triple mutants (ex19del/T790M/C797S and L858R/T790M/C797S) . Identified via the MaMTH-DS live-cell screening platform, EMI1 targets EGFR via a non-kinase, degradation-mediated pathway distinct from conventional tyrosine kinase inhibitors (TKIs) [2]. It is widely procured as a research tool for investigating drug-resistant non-small cell lung cancer (NSCLC) models .

Procurement Advisory: Why EMI1 (35773-42-3) Cannot Be Substituted with Standard EGFR TKIs or Generic Microtubule Agents


Direct substitution of EMI1 with standard-of-care EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, or with classical microtubule destabilizers (e.g., vinca alkaloids, colchicine-site binders), is not scientifically valid. EMI1 possesses a unique dual pharmacology and novel MoA: it induces degradation of mutant EGFR via COPB2 binding [1] while also causing microtubule destabilization [2]. Critically, unlike third-generation TKIs that are ineffective against the C797S resistance mutation, EMI1 potently inhibits and degrades EGFR harboring the ex19del/T790M/C797S triple mutation [1]. Furthermore, its activity is not reliant on the ATP-binding pocket, circumventing a major source of acquired resistance. This distinct profile renders generic in-class substitution inappropriate for studies focused on overcoming TKI resistance or investigating non-kinase RTK degradation pathways.

Quantitative Differentiation of EMI1 (35773-42-3) vs. Analogs and Standard Inhibitors


EMI1 vs. EMI48: Comparative Potency in EGFR Triple-Mutant Organoid Growth Inhibition

While EMI48, a derivative of EMI1, is reported to exhibit greater potency against mutant EGFR , EMI1 retains substantial inhibitory activity in patient-derived organoid models. In PC9 EGFR ex19del/T790M/C797S organoids, EMI1 inhibits growth with an EC₅₀ of 131 nM . This demonstrates that EMI1 itself is a robust tool compound for ex vivo resistance modeling, and its activity is quantifiably distinct from more potent, closely-related derivatives that may exhibit different off-target profiles or solubility characteristics.

EGFR Triple Mutant Drug Resistance Organoid Models

EMI1 vs. Healthy Control Cells: Selective Cytotoxicity Against EGFR Triple-Mutant Cells

EMI1 demonstrates a clear selectivity window for EGFR triple-mutant cancer cells over non-cancerous lung epithelial cells. In a direct comparison, EMI1 (1 nM - 100 µM) significantly inhibits the viability of PC9 EGFR ex19del/T790M/C797S triple-mutant cells, while exhibiting markedly lower cytotoxicity in non-cancerous human bronchial epithelial (HBE) cells . This selective activity contrasts with broad-spectrum cytotoxic chemotherapies and supports its use as a targeted research probe for studying mutant EGFR-driven oncogenic processes without confounding general toxicity.

Selectivity Viability NSCLC

EMI1 vs. Standard ATP-Competitive TKIs: Unique Mechanism Evades C797S-Mediated Resistance

EMI1 was discovered using the MaMTH-DS platform to specifically identify compounds that inhibit EGFR mutants resistant to clinical TKIs [1]. Unlike third-generation inhibitors like osimertinib, which lose efficacy against the C797S mutation, EMI1 remains active against ex19del/T790M/C797S and L858R/T790M/C797S triple mutants [1]. Its mechanism does not rely on ATP-binding site inhibition but rather recruits cellular machinery to degrade the mutant receptor [2]. This functional differentiation provides a critical advantage for studying and potentially overcoming the most common resistance mechanism to current EGFR-targeted therapies.

Mechanism of Action Resistance Protein Degradation

EMI1 vs. Normal Fibroblasts: Selective Anti-Mitotic Potency via Microtubule Destabilization

Independent of its EGFR activity, EMI1 (reported as DBC) functions as a microtubule destabilizer with a favorable therapeutic window. The compound exhibits potent anti-proliferative activity against various human cancer cell lines with IC₅₀ values ranging from 44.8 nM to 475.2 nM. In contrast, it is significantly less potent against normal human fibroblasts, which display an IC₅₀ of 7.9 µM [1]. This differential sensitivity supports its application as a selective anti-mitotic probe in cancer biology, distinct from its role as an EGFR inhibitor.

Microtubule Inhibitor Cytotoxicity MDR

EMI1 vs. 5-FU Resistant Cells: Effective Anti-Mitotic Activity in a Chemoresistant Model

The anti-mitotic activity of EMI1 (DBC) extends to chemoresistant models. In a study on gastric cancer, EMI1 exerted similar anti-proliferative effects against both 5-fluorouracil (5-FU)-resistant SNU-620-5FU cells and their parental SNU-620 line [1]. This indicates its mechanism, involving microtubule destabilization and mitotic arrest, is not significantly impacted by the resistance mechanisms that inactivate conventional antimetabolites like 5-FU.

Chemoresistance Microtubule Gastric Cancer

Validated Application Scenarios for EMI1 (35773-42-3) in Oncology and Cell Biology Research


Investigating Non-Kinase Mechanisms of EGFR Degradation in TKI-Resistant NSCLC

EMI1 is optimally deployed in studies requiring inhibition of EGFR triple mutants (ex19del/T790M/C797S and L858R/T790M/C797S) that are refractory to standard-of-care TKIs like osimertinib [1]. Its unique mechanism, which promotes receptor degradation rather than kinase inhibition, makes it a critical tool for probing alternative signaling regulation and overcoming C797S-mediated resistance pathways in NSCLC models [1].

Modeling Selective Cytotoxicity Against Mutant EGFR-Driven Cancer Cells

EMI1 is well-suited for experiments requiring a selective cytotoxic agent against oncogenic EGFR-mutant cells. Its ability to strongly inhibit the viability of PC9 EGFR ex19del/T790M/C797S cells while sparing non-cancerous HBE cells provides a valuable selectivity window . This makes it an ideal chemical probe for studying on-target toxicity and mutant-specific dependencies in vitro.

Ex Vivo Studies in Patient-Derived EGFR Mutant Organoids

The established activity of EMI1 in inhibiting the growth of EGFR ex19del/T790M/C797S organoids (EC₅₀ = 131 nM) positions it as a validated tool compound for functional precision medicine research . It is particularly useful for ex vivo drug testing in 3D organoid cultures derived from TKI-resistant NSCLC patients to assess tumor response and identify novel therapeutic vulnerabilities .

Mechanistic Studies of Microtubule Destabilization and Mitotic Arrest in MDR Cells

In cell biology research focused on cytoskeletal dynamics and cell cycle control, EMI1 serves as a novel microtubule inhibitor. It causes destabilization of microtubules, leading to a G₂/M cell cycle arrest and subsequent apoptosis [2]. Its proven efficacy against multidrug-resistant (MDR) cancer cells and poor substrate affinity for drug efflux pumps make it an important tool for dissecting mechanisms of mitotic catastrophe independent of EGFR signaling [2], [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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